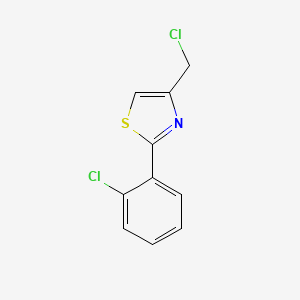

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole

Description

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a chloromethyl group at position 4 and a 2-chlorophenyl substituent at position 2 of the thiazole ring. The thiazole core is a five-membered heterocycle containing sulfur and nitrogen, which confers unique electronic and steric properties. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the nucleophilic chloromethyl group, enabling further functionalization .

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQUIQQZNHWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366296 | |

| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-51-1 | |

| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Allyl Isothiocyanate and Chlorinating Agents

One prominent method involves the reaction of allyl isothiocyanate (CH₂=CH–CH₂–NCS) with chlorinating agents under controlled temperature conditions to form 2-chloro-5-chloromethyl-1,3-thiazole, a closely related intermediate to the target compound.

- Reaction Conditions: Allyl isothiocyanate is reacted at temperatures ranging from −40°C to +30°C in an inert solvent with 1 to 2 molar equivalents of a chlorinating agent such as chlorine, sulfuryl chloride, or phosphorus pentachloride.

- Oxidizing Agent Addition: After initial chlorination, an oxidizing agent (1 to 5 molar equivalents) is added at 0°C to the boiling point of the solvent to facilitate ring closure and formation of the thiazole.

- Isolation and Purification: The product is isolated by filtration of precipitated by-products (e.g., succinimide), followed by distillation under reduced pressure (66–70°C at 3 mbar) to obtain a product with approximately 77% purity, which can be further purified by crystallization.

- High purity and yield are achievable.

- The process avoids excessive formation of secondary by-products common in other methods.

- The reaction is scalable and suitable for industrial application.

- Requires precise temperature control.

- Use of chlorinating and oxidizing agents demands careful handling.

This method is detailed in patent literature and represents a significant improvement over earlier approaches that suffered from low purity and high costs of starting materials.

Chlorination of 1-Isothiocyanic Acid Base-2-chloro-2-propene

Another effective preparation method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent such as methylene dichloride or 1,2-ethylene dichloride.

- Starting Material Preparation: 1-isothiocyanic acid base-2-chloro-2-propene is dissolved in an organic solvent.

- Chlorine Introduction: Chlorine gas is slowly bubbled into the reaction mixture at 25–40°C over 2–3 hours, maintaining a molar ratio of substrate to chlorine of approximately 1:1 to 1.1.

- Stirring: The mixture is stirred for an additional 3–12 hours at the same temperature to ensure complete formation of 2-chloro-5-chloromethyl thiazole hydrochloride.

- Isolation: The solid hydrochloride salt is separated by centrifugation.

- Purification: The filter cake is washed with a sodium bicarbonate aqueous solution to adjust pH to 4–6, converting the hydrochloride salt to the free thiazole compound.

- Drying: The product is dried under reduced pressure to yield high-purity 2-chloro-5-chloromethyl thiazole.

| Parameter | Value/Condition |

|---|---|

| Reaction temperature | 25–40°C |

| Chlorine introduction time | 2–3 hours |

| Molar ratio (substrate:chlorine) | 1:1 to 1.1 |

| Solvents | Methylene dichloride, 1,2-ethylene dichloride, acetonitrile |

| Yield | 88.5% to 95.5% |

| Product purity (by content) | ~99.7% |

- Simplified reaction steps without high-temperature treatment.

- Avoids decomposition of starting materials.

- High yield and product quality.

- Reuse of filtrate enhances process efficiency.

This method is supported by detailed patent documentation and experimental embodiments demonstrating reproducibility and scalability.

Comparative Analysis of Methods

Additional Research Findings

While the main focus is on the preparation of the chloromethyl-thiazole core, related synthetic strategies for substituted thiazoles involve condensation reactions of acetophenone derivatives with thiourea in the presence of halogens (iodine, chlorine, or bromine) to form 2-amino-4-phenylthiazole intermediates. These intermediates can be further functionalized to obtain various substituted thiazoles, suggesting potential alternative routes to related compounds. However, these methods are less directly applicable to the specific chloromethyl-2-chlorophenyl substitution pattern of the target compound.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substituted Thiazoles: Resulting from nucleophilic substitution.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions applied.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, have demonstrated significant antimicrobial properties. Studies indicate that compounds of this class can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8.0 µg/mL |

| This compound | Escherichia coli | 10.0 µg/mL |

| This compound | Pseudomonas aeruginosa | 12.5 µg/mL |

These findings suggest the potential for developing new antimicrobial agents based on this compound.

Anticancer Properties

Research has also highlighted the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.0 |

| This compound | U-937 (monocytic leukemia) | 5.5 |

The mechanism appears to involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with unique properties. Its structure allows for incorporation into conductive polymers and photoactive compounds, which are valuable in electronic and photonic applications.

Biological Studies

The compound is studied for its interactions with biological molecules to understand its effects on cellular processes. Research indicates that it can modulate enzyme activity and influence receptor signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results demonstrated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another study focusing on cancer therapy, researchers tested the effects of this thiazole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Positional Chlorine Variations :

- 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (CAS 17969-22-1): The chlorine atom on the phenyl ring is at position 4 instead of 2. This positional change alters the compound’s dipole moment and crystal packing, as seen in related structures where nitro or chloro substituents induce torsional angles to minimize steric or electrostatic repulsions (e.g., 35.4° and 48.1° in 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole) .

Hydrochloride Salts :

- 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride (CAS 1049726-64-8): The hydrochloride salt enhances solubility in polar solvents, which is critical for biological testing. Similar derivatives, such as 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride, demonstrate the utility of halogenated aryl groups in modulating pharmacokinetic properties .

Substituent Effects on Physico-Chemical Properties

- Halogen vs. Alkyl Substituents : Replacing the 2-chlorophenyl group with an alkyl group (e.g., isopropyl in 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole) reduces polarity, as evidenced by its lower density (1.171 g/cm³) compared to halogenated analogs .

- Nitro Groups : The nitro group in 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole increases molecular weight and introduces strong electron-withdrawing effects, which may enhance interactions with biological targets (e.g., HIV-1 RT inhibition) .

Biological Activity

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows for interactions at the molecular level, which can lead to various therapeutic applications.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloromethyl and chlorophenyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit or modulate the activity of specific enzymes or receptors. The thiazole ring may also enhance binding affinity to aromatic residues in enzyme active sites, leading to increased specificity and potency in biological responses.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown potential as an effective agent against various bacterial strains. For example:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | 0.23–0.70 | 0.47–0.94 | Bacillus cereus, E. coli |

In particular, it demonstrated significant activity against Bacillus cereus, while showing moderate resistance against E. coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

- Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxic effects on MCF-7 and HepG2 cells.

- Mechanism : Treatment with this compound resulted in cell cycle arrest at the G1 phase and increased apoptosis markers such as the Bax/Bcl-2 ratio and caspase levels .

Case Studies

- Breast Cancer Study : A study indicated that a related thiazole compound showed an IC50 of 5.73 µM against MCF-7 cells, with mechanisms involving inhibition of VEGFR-2, leading to apoptosis and cell cycle arrest .

- Urease Inhibition : Another study highlighted that derivatives of thiazole compounds exhibited exceptional urease inhibitory activity with IC50 values significantly lower than standard reference compounds .

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole?

- Methodological Answer : The compound is typically synthesized via Hantzsch thiazole condensation , where thiosemicarbazones react with α-halo ketones. For example, thiosemicarbazones derived from aldehydes (e.g., naphthalen-1-ylmethylidene) undergo condensation with 2-bromo-4’-chloroacetophenone in refluxing ethanol, yielding the thiazole core . Alternative routes include using heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 media at 70–80°C, with reaction progress monitored via TLC . Key steps involve cyclization and purification via recrystallization (e.g., aqueous acetic acid) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques :

- NMR/IR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm in H NMR; C-Cl stretch at ~600–700 cm in IR) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Cl = 1.73–1.75 Å) and dihedral angles between aromatic/thiazole rings, confirming stereoelectronic effects .

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer :

- Electrophilicity : The chloromethyl group (-CHCl) acts as a reactive site for nucleophilic substitution (e.g., with amines or thiols) .

- Aromatic interactions : The 2-(2-chlorophenyl) moiety engages in π-π stacking, as shown in crystallographic studies .

- Solubility : Low polarity necessitates polar aprotic solvents (e.g., DMSO) for reactions .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : Key challenges include:

- Byproduct formation : Competing reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry (1:1 molar ratio of reactants) and low-temperature gradients (±2°C) .

- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity compared to homogeneous systems, reducing purification steps .

- Scalability : Solvent-free or PEG-mediated conditions enhance green chemistry metrics but require rigorous moisture control .

Q. How do computational studies enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloromethyl group’s LUMO (-1.8 eV) aligns with nucleophilic attack .

- Molecular docking : Screens interactions with biological targets (e.g., fungal CYP51 enzymes), guiding structure-activity relationship (SAR) studies .

- MD simulations : Assess stability in lipid bilayers for drug delivery applications, leveraging force fields like AMBER .

Q. What methodological approaches are used to analyze pharmacological potential?

- Methodological Answer :

- In vitro assays : Antifungal activity is tested via microdilution (MIC values against Candida spp.), with IC calculated using non-linear regression .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices .

- Metabolic stability : Liver microsome studies (e.g., rat S9 fractions) quantify degradation rates, informing pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.